molecular formula C26H25N5O2S B2698279 5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-82-0

5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2698279
CAS RN: 868220-82-0
M. Wt: 471.58
InChI Key: POXMPAGVAMHLHD-UHFFFAOYSA-N
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Description

The compound “5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that belongs to the class of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound contains several functional groups including a benzhydrylpiperazine group, a furan ring, a thiazole ring, and a 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives involves multi-step procedures . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The exact synthesis process for this specific compound is not available in the retrieved resources.

Scientific Research Applications

Carbonic Anhydrase Inhibition

5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: is an effective inhibitor of human carbonic anhydrase (hCA). Crystal structures reveal that it interacts with both hCA II and hCA VII. Notably, it exhibits higher selectivity for hCA VII due to specific polar and hydrophobic interactions in its active site. The flexibility of the linker and tail length plays a crucial role in determining inhibition selectivity .

Anticancer Activity

Derivatives of this compound have been evaluated for their cytotoxic effects. Some analogues demonstrated promising activity against tumor cell lines, with IC50 values ranging from 15.6 to 41.8 µM. Further exploration of its anticancer potential is warranted .

Acetylcholinesterase (AChE) Binding

Compound 5 has been studied as a potential AChE binder. Calculated binding energy suggests that it could serve as a starting point for developing AChE inhibitors .

Other Biological Activities

While more research is needed, derivatives of this compound have shown varying degrees of cytotoxicity. Specific analogues exhibit notable activity, making them interesting candidates for further investigation .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The 1,2,4-triazole derivatives, including this compound, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMPAGVAMHLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CO4)C5=C(N6C(=NC=N6)S5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

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